Cas no 2137878-79-4 (Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro-)

Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro-, is a brominated tetrahydrothiophene derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a tetrahydrothiophene core substituted with a 3-bromo-2-methylpropyl group, offering reactivity for further functionalization. The bromine moiety provides a versatile handle for cross-coupling reactions, while the tetrahydrothiophene scaffold contributes to stability and solubility in organic solvents. This compound is particularly useful in the development of heterocyclic compounds and as a building block for bioactive molecules. Its well-defined structure ensures consistent performance in synthetic routes, making it a valuable reagent for researchers in medicinal and materials chemistry.
Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro- structure
2137878-79-4 structure
Product name:Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro-
CAS No:2137878-79-4
MF:C8H15BrS
Molecular Weight:223.17370057106
CID:5288098

Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro- 化学的及び物理的性質

名前と識別子

    • Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro-
    • インチ: 1S/C8H15BrS/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6H2,1H3
    • InChIKey: RLSDQXQRKIOLHP-UHFFFAOYSA-N
    • SMILES: C1(CC(C)CBr)SCCC1

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Enamine
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EN300-677975-0.05g
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Enamine
EN300-677975-0.25g
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Enamine
EN300-677975-2.5g
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Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro- 関連文献

Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro-に関する追加情報

Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro-

Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro-, also known by its CAS number 2137878-79-4, is a heterocyclic compound with a unique chemical structure that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the family of tetrahydrothiophenes, which are derivatives of thiophene—a five-membered aromatic ring containing one sulfur atom. The presence of a bromoalkyl substituent at the 2-position of the tetrahydrothiophene ring introduces interesting electronic and steric properties, making it a valuable building block in various chemical reactions.

The structure of Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro- consists of a saturated thiophene ring (tetrahydrothiophene) with a side chain that includes a bromine atom. This bromine atom is located at the terminal position of a branched alkyl group, specifically at the gamma position relative to the sulfur atom in the ring. The methyl group attached to the beta carbon of this side chain adds further complexity to the molecule's geometry. This combination of functional groups makes the compound versatile for use in nucleophilic substitution reactions, where the bromine atom can act as a leaving group.

Recent studies have highlighted the potential of Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro- in the synthesis of advanced materials. For instance, researchers have explored its role in constructing conjugated polymers with tailored electronic properties. These polymers have applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic devices. The tetrahydrothiophene moiety provides mechanical stability and improved processability to these materials while maintaining their electronic functionality.

In addition to its role in polymer synthesis, Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro- has been utilized as an intermediate in medicinal chemistry. Its ability to undergo various coupling reactions has made it a valuable precursor for bioactive compounds. For example, recent research has demonstrated its use in constructing small molecules that target specific protein-protein interactions—a promising area in drug discovery.

The synthesis of Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro- typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. One common approach involves the alkylation of tetrahydrothiophene derivatives using alkyl halides under basic conditions. The regioselectivity and stereochemistry of these reactions are critical factors that influence the overall yield and purity of the final product.

The physical properties of Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro- are also worth noting. It exists as a viscous liquid at room temperature and is sparingly soluble in common organic solvents such as dichloromethane and diethyl ether. Its melting point and boiling point are consistent with those of similar-sized organic compounds, making it suitable for use in both solution-phase and solid-phase synthesis techniques.

In terms of safety considerations, while Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro- is not classified as a hazardous material under standard conditions, it should be handled with care due to its potential reactivity with strong oxidizing agents or nucleophilic reagents. Proper ventilation and personal protective equipment are recommended when working with this compound in a laboratory setting.

The growing interest in thiophene derivatives stems from their ability to participate in diverse chemical transformations while maintaining structural integrity. As research continues to uncover new applications for Thiophene, 2-(3-bromo-2-methylpropyl)tetrahydro-, it is likely to play an increasingly important role in both academic and industrial settings.

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